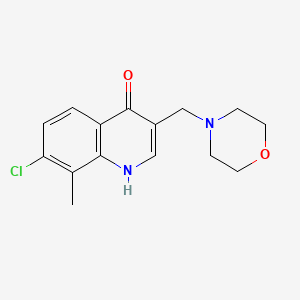

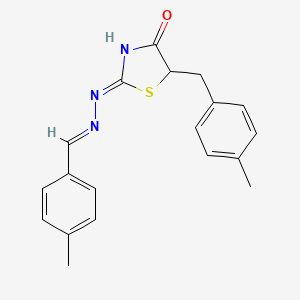

7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

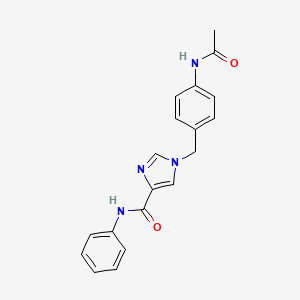

“7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol” is a chemical compound with the molecular formula C15H17ClN2O2. It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are related to the compound , has been discussed in several publications . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been explored in various studies . For instance, new pyrano [3,2-c]quinolones have been synthesized via the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .Applications De Recherche Scientifique

Anti-corrosion Applications

7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol and its derivatives have been explored for their anti-corrosion properties, particularly for mild steel in acidic environments. A study demonstrated the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives, including compounds with morpholinomethyl groups, in hydrochloric acid for mild steel. The compounds exhibited high inhibition efficiencies, reaching up to 90%, and were found to adsorb on the metal surface following the Langmuir adsorption isotherm model. This suggests a strong potential for these compounds in protecting metal surfaces against corrosion in acidic media (Douche et al., 2020).

Antimalarial Activity

Compounds structurally related to 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol have been evaluated for their antimalarial activities. Research on tebuquine and related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides showed promising results against Plasmodium berghei in mice. The study highlighted the potential of these compounds in treating resistant strains of malaria, encouraging further clinical trials (Werbel et al., 1986).

Antimicrobial and Antitumor Applications

A series of novel 7-substituted thiosemicarbazinyl-quinolines synthesized through a modified Ullmann coupling reaction showed significant antimicrobial activities against various microorganism strains. This work highlights the potential of 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol derivatives in developing new antimicrobial agents (Patel et al., 2018). Additionally, quinolinyl acrylate derivatives, structurally related to 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol, demonstrated potent anti-prostate cancer activities both in vitro and in vivo, suggesting a multi-target efficacy against human prostate cancer cells (Rodrigues et al., 2012).

Orientations Futures

The future directions for research on “7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . The development of new drugs based on these compounds could also be a potential area of research .

Propriétés

IUPAC Name |

7-chloro-8-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-10-13(16)3-2-12-14(10)17-8-11(15(12)19)9-18-4-6-20-7-5-18/h2-3,8H,4-7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQBXBHQBCRIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C(C2=O)CN3CCOCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2726721.png)

![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2726734.png)

![5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B2726736.png)

![6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726739.png)

![2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2726740.png)